molecular formula C27H35NO9 B12394461 5'-Des-O-methylharringtonine

5'-Des-O-methylharringtonine

Cat. No.: B12394461
M. Wt: 517.6 g/mol
InChI Key: GSBQSICGIBSDBW-JUIYCPNDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Des-O-methylharringtonine typically involves the isolation of the compound from its natural source, Cephalotaxus harringtonia . The process includes extraction and purification steps to obtain the compound in its pure form. Specific synthetic routes and reaction conditions are not widely documented, as the compound is primarily obtained through natural extraction.

Industrial Production Methods

Industrial production of 5’-Des-O-methylharringtonine involves large-scale extraction from Cephalotaxus harringtonia. The process includes harvesting the plant material, followed by extraction using solvents, and purification through chromatographic techniques . The compound is then crystallized to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

5’-Des-O-methylharringtonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5’-Des-O-methylharringtonine. These derivatives can have different biological activities and potential therapeutic applications .

Scientific Research Applications

5’-Des-O-methylharringtonine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5’-Des-O-methylharringtonine include:

Comparison

5’-Des-O-methylharringtonine is unique due to its specific structural features and its potent antitumor activity. Compared to other similar compounds, it has a distinct mechanism of action and a different spectrum of biological activities . This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C27H35NO9

Molecular Weight

517.6 g/mol

IUPAC Name

(3R)-3,6-dihydroxy-3-[[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl]oxycarbonyl]-6-methylheptanoic acid

InChI

InChI=1S/C27H35NO9/c1-25(2,32)7-8-27(33,14-21(29)30)24(31)37-23-20(34-3)13-26-6-4-9-28(26)10-5-16-11-18-19(36-15-35-18)12-17(16)22(23)26/h11-13,22-23,32-33H,4-10,14-15H2,1-3H3,(H,29,30)/t22-,23-,26+,27-/m1/s1

InChI Key

GSBQSICGIBSDBW-JUIYCPNDSA-N

Isomeric SMILES

CC(C)(CC[C@@](CC(=O)O)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O

Canonical SMILES

CC(C)(CCC(CC(=O)O)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O

Origin of Product

United States

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